Stereochemical Identity: (R)-Enantiomer vs. (S)-Enantiomer for Bioactive D-Isoglutamine Peptide Synthesis
The target compound carries the (R)-configuration corresponding to D-isoglutamine. In the synthesis of immunostimulatory adamantyltripeptides (e.g., D-(Ad-1-yl)Gly-L-Ala-D-isoGln), only the D-isoGln residue confers statistically significant adjuvant activity; the (S)-enantiomer yields inactive or markedly attenuated immunostimulation [1]. Chiral HPLC analysis confirms that the target compound is available at ≥99.5% enantiomeric purity, whereas generic (S)-enantiomer free base (CAS 17193-29-2) and racemic mixtures lack the requisite stereochemical integrity for bioactive peptide construction .
| Evidence Dimension | Stereochemical configuration required for NOD2-mediated immunostimulatory activity |
|---|---|
| Target Compound Data | (R)-configuration (D-isoglutamine), chiral HPLC purity ≥99.5% |
| Comparator Or Baseline | (S)-enantiomer (L-isoglutamine): demonstrated to lack adjuvant activity in adamantyltripeptide assays; free base form CAS 17193-29-2, standard purity 97% |
| Quantified Difference | Binary activity difference: D-isoGln-containing peptides exhibit measurable adjuvant effect (total specific IgG induction) in mouse models; L-isoGln analogs do not [1] |
| Conditions | In vivo mouse immunization model; synthetic adamant-1-yl tripeptides incorporating D-isoGln vs. L-isoGln residues |
Why This Matters
Procurement of the correct (R)-enantiomer is non-negotiable for projects targeting D-isoglutamine-dependent biological pathways; the (S)-enantiomer cannot serve as a substitute.
- [1] Ribić R, et al. Synthesis and immunostimulating properties of novel adamant-1-yl tripeptides. Chemistry & Biodiversity. 2012; 9(4): 777-788. (D-isoGln is the active stereoisomer for adjuvant activity). View Source
